



spectroscopic data for 3,4-Diaminotoluene (NMR, IR, MS)

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Compound of Interest		
Compound Name:	3,4-Diaminotoluene	
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An In-depth Technical Guide to the Spectroscopic Data of **3,4-Diaminotoluene**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,4-Diaminotoluene** (CAS No. 496-72-0). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Molecular Structure

• Chemical Name: 3,4-Diaminotoluene

• Synonyms: 4-Methyl-o-phenylenediamine, Toluene-3,4-diamine

Molecular Formula: C7H10N2

Molecular Weight: 122.17 g/mol [1][2]



Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for **3,4-Diaminotoluene** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **3,4-Diaminotoluene**[1][3][4]

Chemical Shift (δ) ppm	Multiplicity	Assignment
~6.54	Doublet (d)	Aromatic CH
~6.51	Doublet (d)	Aromatic CH
~2.19	Singlet (s)	-СН₃
~3.28	Broad Signal	-NH₂ Protons

Table 2: ¹³C NMR Spectroscopic Data for **3,4-Diaminotoluene**[1][3][5]



Chemical Shift (δ) ppm	Assignment
134.96	Aromatic C-NH ₂
131.86	Aromatic C-NH ₂
129.59	Aromatic C-CH₃
120.28	Aromatic CH
117.30	Aromatic CH
116.91	Aromatic CH
20.62	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 3,4-Diaminotoluene

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 3200	N-H Stretch (amines)
3100 - 3000	Aromatic C-H Stretch
2950 - 2850	Aliphatic C-H Stretch (-CH₃)
1650 - 1550	N-H Bend
1600 - 1450	Aromatic C=C Stretch

Note: Specific peak values can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).[6]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the compound.



Table 4: Mass Spectrometry Data for 3,4-Diaminotoluene

Parameter	Value
Molecular Ion [M]+	m/z 122
Exact Mass	122.084396 Da[7]
Ionization Method	Electron Impact (EI) is commonly used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of 3,4-Diaminotoluene.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
 containing 0.03% tetramethylsilane (TMS) as an internal standard.[8]
 - Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear; if not, filter it to remove any particulate matter.[8]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[8]
 - Optimize the magnetic field homogeneity through shimming.[8]
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence with parameters such as a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[8]



- For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be required to achieve a good signal-to-noise ratio.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

IR Spectroscopy Protocol (Solid Sample - KBr Pellet)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of 3,4-Diaminotoluene with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[9][10]
 - The mixture should be ground to a fine, homogenous powder to minimize light scattering.
 [11]
 - Transfer the powder to a pellet-pressing die.
 - Apply high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent KBr pellet.[10]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:



Introduce a small amount of the 3,4-Diaminotoluene sample into the ion source of the
mass spectrometer. For volatile solids, this can be done via a direct insertion probe which
is heated to vaporize the sample into the high-vacuum source.[12][13]

Ionization:

- Bombard the gaseous sample molecules with a high-energy beam of electrons (typically 70 eV).[13]
- This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion [M]+.[12][13]
- Mass Analysis and Detection:
 - Accelerate the newly formed ions out of the ion source using an electric field.[12]
 - Pass the ion beam through a magnetic or electric field (the mass analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.[13] Lighter ions are deflected more than heavier ones.[13]
 - The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.[13]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3,4-Diaminotoluene**.



Sample Preparation Compound (3,4-Diaminotoluene) Prepare KBr Pellet Dissolve in Vaporize Sample Deuterated Solvent (CDCl₃) or Nujol Mull in High Vacuum Data Acquisition NMR Spectrometer FT-IR Spectrometer Mass Spectrometer Data Analysis & Interpretation ¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum (Chemical Shifts, Multiplicity) (Vibrational Frequencies) (m/z, Fragmentation) Structural Elucidation & Confirmation

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis of **3,4-Diaminotoluene**.

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